3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile
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Overview
Description
3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile is a heterocyclic compound with significant potential in various scientific fields. Its molecular formula is C13H7BrN4, and it has a molecular weight of 299.13 g/mol . This compound is primarily used in research and development due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction conditions are usually mild and metal-free, making the process efficient and environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Cyclization Reactions: Formation of additional rings through intramolecular reactions.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically use nucleophiles such as amines or thiols under mild conditions.
Cyclization Reactions: Often require catalysts or specific solvents to promote ring closure.
Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazines and their derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor, particularly targeting TAK1 kinase.
Mechanism of Action
The mechanism of action of 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile primarily involves its interaction with molecular targets such as kinases. It inhibits the enzymatic activity of TAK1 kinase by binding to its active site, thereby blocking the signaling pathways involved in cell growth and differentiation . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Similar in structure but differ in the position of nitrogen atoms within the ring.
Imidazo[1,2-b]pyridazines: Share the same core structure but vary in substituents at different positions.
Uniqueness
3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and advanced materials .
Properties
IUPAC Name |
3-(6-bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrN4/c14-12-4-5-13-16-11(8-18(13)17-12)10-3-1-2-9(6-10)7-15/h1-6,8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSZIFFCNFVRKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C(=N2)C=CC(=N3)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676476 |
Source
|
Record name | 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-55-4 |
Source
|
Record name | Benzonitrile, 3-(6-bromoimidazo[1,2-b]pyridazin-2-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1263284-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(6-Bromoimidazo[1,2-b]pyridazin-2-yl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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